molecular formula C25H22ClNO4 B8090034 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-chlorophenyl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-chlorophenyl)propanoic acid

Cat. No.: B8090034
M. Wt: 435.9 g/mol
InChI Key: JXNOFEKMNQOURS-QHCPKHFHSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-chlorophenyl)propanoic acid is a useful research compound. Its molecular formula is C25H22ClNO4 and its molecular weight is 435.9 g/mol. The purity is usually 95%.
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Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-chlorophenyl)propanoic acid, commonly referred to as Fmoc-3-methyl-L-phenylalanine, is a compound that has gained attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The compound's IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-chlorophenyl)propanoic acid. It has a molecular formula of C25H23ClN2O4 and a molecular weight of 433.91 g/mol. The structure includes a fluorenyl moiety which is significant in many bioactive compounds.

Structural Formula

C25H23ClN2O4\text{C}_{25}\text{H}_{23}\text{Cl}\text{N}_2\text{O}_4

2D Structure Representation

2D Structure

Antimicrobial Activity

Research indicates that compounds with a fluorenone backbone exhibit promising antimicrobial properties. For instance, derivatives of fluorenone were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like chlorine has been shown to enhance antimicrobial activity by improving the compound's interaction with bacterial cell membranes .

Table 1: Antimicrobial Activity of Fluorenone Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
TiloroneStaphylococcus aureus100 µg/mL
N,N’-bis-Fluoren-9-yliden-...Escherichia coli50 µg/mL
Fluorenone Derivative XPseudomonas aeruginosa75 µg/mL

Anticancer Activity

Fluorenone derivatives have also been evaluated for their anticancer effects. Studies show that certain fluorenone compounds inhibit type I topoisomerase, which is crucial for DNA replication and repair in cancer cells. The introduction of linear alkyl chains in these compounds has been correlated with increased antiproliferative activity against various cancer cell lines .

Case Study: Tilorone Analogues

In a study focusing on 2,7-diamidofluorenones, some analogues exhibited significant cytotoxicity against cancer cell lines, indicating their potential as lead compounds for developing new anticancer drugs .

Antioxidant Activity

The antioxidant properties of fluorenone derivatives have been noted in several studies. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. This activity is essential for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Properties

IUPAC Name

(2S)-3-(3-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c1-27(23(24(28)29)14-16-7-6-8-17(26)13-16)25(30)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNOFEKMNQOURS-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC(=CC=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC(=CC=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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